7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
The compound 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic organic molecule It features a triazolopyrimidine core, which is a fused ring system combining a triazole and a pyrimidine ring The compound is further substituted with a sulfanyl group attached to a 2,5-dimethylphenylmethyl moiety and a 4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Substitution with Aromatic Groups: The aromatic substituents can be introduced through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings and triazolopyrimidine core can undergo reduction under appropriate conditions.
Substitution: The aromatic substituents can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or triazolopyrimidine derivatives.
Substitution: Various substituted aromatic or triazolopyrimidine compounds.
Scientific Research Applications
7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyrimidine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-bromophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The presence of the 4-fluorophenylmethyl group in 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine imparts unique electronic and steric properties compared to its analogs with different halogen substituents. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5S/c1-13-3-4-14(2)16(9-13)11-27-20-18-19(22-12-23-20)26(25-24-18)10-15-5-7-17(21)8-6-15/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMIINUIAZVNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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